molecular formula C13H8O B147395 Perinaphthenone CAS No. 548-39-0

Perinaphthenone

Cat. No. B147395
CAS RN: 548-39-0
M. Wt: 180.2 g/mol
InChI Key: WWBGWPHHLRSTFI-UHFFFAOYSA-N
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Description

Biosynthesis of Perinaphthenone

Perinaphthenone is a compound that has been studied for its biosynthesis in plants such as Lachnanthes tinctoria. The biosynthesis process involves the condensation of phenylalanine, tyrosine, and acetic acid, with the elimination of the acetate carboxyl carbon atom .

Synthesis Analysis

A general synthetic route for 2-anilinoperinaphthenones has been reported, which are used as ligands for nickel(II) complexes and show potential as ethylene polymerization catalysts . Additionally, a novel synthesis of perinaphthenone derivatives from acetylenic esters and acenaphthoquinone–malononitrile adducts has been described, utilizing triphenylphosphine as a metal-free catalyst . The Reformatsky reaction on 1-naphthyl-2-bromophenyl ketone has also been used to synthesize 7-(2-bromophenyl)-perinaphthenone .

Molecular Structure Analysis

The molecular structure of perinaphthenone derivatives has been confirmed by X-ray crystallography, indicating the utility of the synthetic methods employed . The electron spin resonance spectra of photochemically generated perinaphthenone radicals have been interpreted to reveal the splitting by protons and hydrogen on oxygen, providing insights into the molecular structure .

Chemical Reactions Analysis

Perinaphthenone undergoes [2+2] photocycloaddition with 2-morpholinoprop-2-enenitrile to form a single stereoisomer of a head-to-tail photoadduct . The polarographic reduction of perinaphthenone has been investigated, showing that it is reduced in two one-electron steps .

Physical and Chemical Properties Analysis

Perinaphthenone exhibits significant antifungal activity against various phytopathogenic fungi and is metabolized by these fungi into products with slightly lower fungistatic effects, suggesting a detoxification process . The polarographic investigation also provides insights into the adsorptive behavior of the intermediate reduction product, the free radical, and estimates its decomposition rate .

Scientific Research Applications

1. Electrochemical Properties

Perinaphthenone has been studied for its electrochemical reduction on solid electrodes in both aqueous and non-aqueous media. The research highlights the formation of paramagnetic species characterized by electrochemical ESR, showing significant potential in electrochemical applications (Wain, Drouin, & Compton, 2006).

2. Phototransformation Studies

Perinaphthenone has been explored for its photoreactivity in a paraffinic wax, used as a model of leaf epicuticular waxes. The study suggests its potential in understanding plant-pesticide interactions and environmental photodegradation processes (Trivella et al., 2014).

3. Photocycloaddition Reactions

Research on the [2+2] photocycloaddition of perinaphthenone with other chemical entities demonstrates its utility in synthetic organic chemistry, specifically in the creation of complex molecular structures (Döpp, Mohamed, & El-Khawaga, 2001).

4. Fungicidal Applications

Perinaphthenone derivatives have been synthesized and evaluated for their activity against various fungi, suggesting their potential as fungicidal agents in agriculture (Hidalgo et al., 2009).

5. Antifungal and Metabolic Studies

Studies on the metabolism and in vitro fungitoxicity of perinaphthenone against economically important fungi indicate its potential use as an antifungal agent or as a template for developing new fungicide compounds (Castaño, Gómez, Gil, & Durango, 2021).

6. Synthesis Methods

Advancements in the synthesis of perinaphthenone through rhodium-catalyzed dehydrative annulation highlight its significance in organic synthesis and potential pharmaceutical applications (Fukuyama, Sugimori, Maetani, & Ryu, 2018).

7. Polymerization Catalysts

Perinaphthenone derivatives have been used as ligands in nickel(II) complexes for ethylene polymerization, demonstrating their utility in polymer science (Jenkins & Brookhart, 2003).

8. Photochemistry

The nature of excited singlet and non-phosphorescent triplet states of perinaphthenone has been investigated, contributing valuable insights to the field of photochemistry and photophysics (Okutsu et al., 2000).

Safety And Hazards

Perinaphthenone causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

Perinaphthenone could be used as an antifungal agent or as a structural template for the development of new fungicide compounds . The antifungal properties of perinaphthenone may be modulated through the incorporation of substituents in the naphthalene core or in the α, β-unsaturated carbonyl system . Future studies could focus on discovering the genes contributing to Perinaphthenone biosynthesis in bananas and explore their applications in various fields .

properties

IUPAC Name

phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBGWPHHLRSTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203278
Record name Phenalen-1-one
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenalen-1-one

CAS RN

548-39-0
Record name Phenalenone
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Record name Phenalen-1-one
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Record name Phenalen-1-one
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Record name Phenalen-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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